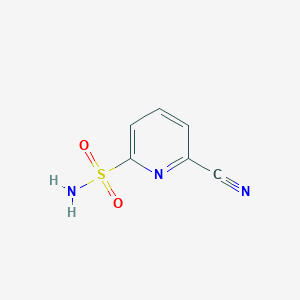
6-Cyanopyridine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanopyridine-2-sulfonamide is an organic compound with the molecular formula C₆H₅N₃O₂S It is a derivative of pyridine, featuring both a cyano group (-CN) and a sulfonamide group (-SO₂NH₂) attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyanopyridine-2-sulfonamide typically involves the introduction of the cyano and sulfonamide groups onto the pyridine ring. One common method is the reaction of 6-chloropyridine-2-sulfonamide with a cyanide source under suitable conditions. This reaction can be catalyzed by transition metals and often requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The choice of catalysts, solvents, and reaction parameters is optimized to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-Cyanopyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives depending on the reagents used
Scientific Research Applications
6-Cyanopyridine-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Cyanopyridine-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The cyano and sulfonamide groups can interact with various molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyanopyridine: Lacks the sulfonamide group but shares the cyano group.
Pyridine-2-sulfonamide: Lacks the cyano group but shares the sulfonamide group.
6-Chloropyridine-2-sulfonamide: Contains a chlorine atom instead of the cyano group
Uniqueness
6-Cyanopyridine-2-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Properties
Molecular Formula |
C6H5N3O2S |
|---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
6-cyanopyridine-2-sulfonamide |
InChI |
InChI=1S/C6H5N3O2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,(H2,8,10,11) |
InChI Key |
RMFVOMZSBVELEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















